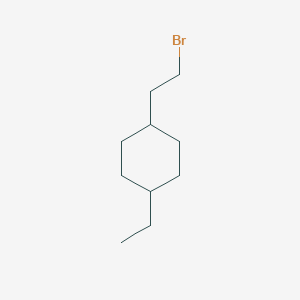
1-(2-Bromoethyl)-4-ethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-4-ethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethyl group and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-ethylcyclohexane can be synthesized through the bromination of 4-ethylcyclohexanol followed by a substitution reaction. The process typically involves:
Bromination: 4-ethylcyclohexanol is treated with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 4-ethylcyclohexyl bromide.
Substitution: The 4-ethylcyclohexyl bromide is then reacted with ethylene in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4-ethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted cyclohexanes (e.g., 1-(2-Azidoethyl)-4-ethylcyclohexane)
- Alkenes (e.g., 4-ethylcyclohexene)
- Oxidized products (e.g., 4-ethylcyclohexanone)
Scientific Research Applications
1-(2-Bromoethyl)-4-ethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism by which 1-(2-Bromoethyl)-4-ethylcyclohexane exerts its effects involves the reactivity of the bromoethyl group. This group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, such as forming bonds with biological molecules in medicinal chemistry or creating polymer chains in material science.
Comparison with Similar Compounds
1-(2-Chloroethyl)-4-ethylcyclohexane: Similar structure but with a chloro group instead of a bromo group.
1-(2-Iodoethyl)-4-ethylcyclohexane: Similar structure but with an iodo group instead of a bromo group.
4-Ethylcyclohexanol: Precursor in the synthesis of 1-(2-Bromoethyl)-4-ethylcyclohexane.
Uniqueness: this compound is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromo group is more reactive than the chloro group but less reactive than the iodo group, making it a versatile intermediate in various chemical reactions.
Properties
Molecular Formula |
C10H19Br |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-2-9-3-5-10(6-4-9)7-8-11/h9-10H,2-8H2,1H3 |
InChI Key |
UFEZBIHZRDWWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















